molecular formula C7H11B B3045698 7-Bromobicyclo[4.1.0]heptane CAS No. 1121-39-7

7-Bromobicyclo[4.1.0]heptane

Cat. No. B3045698
CAS RN: 1121-39-7
M. Wt: 175.07 g/mol
InChI Key: LOOMTCQZRVQSSA-UHFFFAOYSA-N
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Description

7-Bromobicyclo[4.1.0]heptane is a chemical compound with the molecular formula C7H11Br . It has a molecular weight of 175.07 . The IUPAC name for this compound is (1R,6S,7r)-7-bromobicyclo [4.1.0]heptane .


Synthesis Analysis

A general procedure was developed for the synthesis of halocyclopropylgermanes. This procedure was used for the preparation of tribromo (7-bromobicyclo [4.1.0]hept-7-yl)germane . Another study showed that 7,7-dichlorobicyclo [4.1.0]heptane can react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions .


Molecular Structure Analysis

The molecular structure of 7-Bromobicyclo[4.1.0]heptane was established by GLC-mass spectrometry, 1 H NMR spectroscopy, and X-ray diffraction analysis .


Chemical Reactions Analysis

7,7-Dichlorobicyclo [4.1.0]heptane was shown to react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions. Two phosphonic dichlorides were formed in a 1:1 ratio upon controlled hydrolysis of the intermediate complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromobicyclo[4.1.0]heptane include a molecular weight of 175.07 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Chemical Reactions and Synthesis

7-Bromobicyclo[4.1.0]heptane has been involved in various chemical reactions and synthesis processes. For example, Ando, Muranaka, and Ishihara (1981) demonstrated its formation through the reaction of gem-dihalocyclopropanes with activated magnesium at low temperatures (Ando, Muranaka, & Ishihara, 1981). Similarly, another study explored the reduction of 7,7-dibromobicyclo[4.1.0]heptane using dialkyl phosphonate as a reducing agent, which effectively produced 7-bromobicyclo[4.1.0]heptane (平尾, 升永, 憲一郎, & 大城, 1987).

Structural and Mechanistic Studies

Several studies have been conducted on the structural and mechanistic aspects of 7-bromobicyclo[4.1.0]heptane. For instance, Alber and Szeimies (1994) investigated its formation as a product in a reaction involving methyllithium, suggesting it as an intermediate in a larger synthetic pathway (Alber & Szeimies, 1994). Lindsay and Reese (1965) studied its pyrolysis, observing the formation of cycloheptatriene and other intermediates (Lindsay & Reese, 1965).

Applications in Synthesis of Novel Compounds

The compound has been utilized in synthesizing novel chemical structures. For example, Malpass and White (2004) discussed the synthesis of novel epibatidine analogues using 7-substituted 2-azabicyclo[2.2.1]heptanes, in which anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane played a crucial role (Malpass & White, 2004).

Theoretical and Computational Studies

Theoretical and computational studies have also been performed on derivatives of 7-bromobicyclo[4.1.0]heptane. Davidson et al. (1995) presented a study on the thermally induced rearrangement of 7-(trans-butenylidene)bicyclo[4.1.0]heptane, offering insights into reaction mechanisms and intermediates (Davidson, Gajewski, Shook, & Cohen, 1995).

Safety and Hazards

The safety data sheet for a similar compound, 7-Bromobicyclo[2.2.1]heptane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-bromobicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMTCQZRVQSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340497
Record name 7-Bromobicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobicyclo[4.1.0]heptane

CAS RN

1121-39-7
Record name 7-Bromobicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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